PD-1/PD-L1-IN-9 is a small molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This compound has gained attention in the field of cancer immunotherapy due to its potential to enhance immune responses against tumors by blocking the inhibitory signals mediated by the PD-1/PD-L1 pathway. The PD-1 receptor is predominantly expressed on activated T cells, while PD-L1 is found on tumor cells and various immune cells, including macrophages and dendritic cells. The interaction between PD-1 and PD-L1 leads to T-cell inhibition, which is a mechanism exploited by tumors to evade immune detection.
The compound PD-1/PD-L1-IN-9 has been synthesized and studied in various research settings, with significant contributions from studies focusing on small molecule inhibitors of the PD-1/PD-L1 axis. Research articles indicate that these inhibitors are crucial for developing therapies aimed at overcoming resistance to existing immunotherapies, particularly in cancers such as triple-negative breast cancer and melanoma .
PD-1/PD-L1-IN-9 is classified as an immunotherapeutic agent specifically targeting immune checkpoint pathways. It falls under the category of small molecule inhibitors designed to disrupt protein-protein interactions critical for immune regulation. These compounds are essential in the context of cancer treatment, where enhancing T-cell activity can lead to improved anti-tumor responses.
The synthesis of PD-1/PD-L1-IN-9 typically involves organic synthesis techniques that may include multi-step reactions. The development of such inhibitors often employs structure-based drug design, where computational methods predict how small molecules can bind to target proteins.
Common methods used in the synthesis include:
The synthesis process must ensure that the final product is capable of effectively binding to the target proteins while maintaining stability and bioavailability .
The molecular structure of PD-1/PD-L1-IN-9 is characterized by its specific binding sites that interact with the extracellular domains of PD-1 and PD-L1. The compound's design typically incorporates functionalities that enhance binding affinity, such as aromatic rings or heterocycles.
Detailed structural data can be obtained through techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional arrangement of atoms within the compound. These studies help confirm that the compound effectively mimics or disrupts natural ligand interactions within the PD-1/PD-L1 pathway .
The chemical reactions involved in synthesizing PD-1/PD-L1-IN-9 may include:
Reactions are typically monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield. The final product must be characterized using mass spectrometry and infrared spectroscopy to confirm its identity and functional groups .
The mechanism of action for PD-1/PD-L1-IN-9 involves blocking the interaction between PD-1 and PD-L1, thereby preventing the inhibitory signaling that dampens T-cell activation. By inhibiting this pathway, T cells can maintain their cytotoxic functions against tumor cells.
Physical properties such as melting point, solubility, and stability under various conditions are critical for assessing the usability of PD-1/PD-L1-IN-9 in therapeutic applications. Typically, these compounds are designed to be soluble in physiological conditions while remaining stable at room temperature.
Chemical properties include reactivity with biological targets, binding affinity (often measured in nanomolar concentrations), and metabolic stability. Characterization studies often reveal how these compounds interact with enzymes or other proteins within biological systems .
PD-1/PD-L1-IN-9 has significant applications in cancer immunotherapy, particularly in enhancing the efficacy of existing treatments like monoclonal antibodies targeting PD-1 or PD-L1. Its role as a small molecule inhibitor allows for oral administration routes, potentially improving patient compliance compared to intravenous therapies.
Additionally, ongoing research explores its use in combination therapies with other immunomodulators or chemotherapeutic agents to overcome resistance mechanisms observed in various cancers .
The Programmed Cell Death Protein 1/Programmed Death-Ligand 1 (PD-1/PD-L1) axis constitutes a critical immunosuppressive pathway exploited by malignancies to evade host immunity. Programmed Cell Death Protein 1, a 55-kDa transmembrane protein containing 288 amino acids, is expressed on activated T lymphocytes, natural killer cells, B lymphocytes, macrophages, dendritic cells, and monocytes [1]. Its binding partner, Programmed Death-Ligand 1 (a 33-kDa glycoprotein), demonstrates broad expression patterns across antigen-presenting cells and non-immune tissues, with significant upregulation observed in diverse tumor types [1] [6].
Molecular interaction between Programmed Death-Ligand 1 on tumor cells and Programmed Cell Death Protein 1 on cytotoxic T lymphocytes initiates a cascade of intracellular events culminating in T cell exhaustion. This binding triggers phosphorylation of the immunoreceptor tyrosine-based switch motif within Programmed Cell Death Protein 1's cytoplasmic domain, recruiting Src homology region 2 domain-containing phosphatase-2 [2] [4]. Src homology region 2 domain-containing phosphatase-2 subsequently dephosphorylates key components of the T cell receptor signaling cascade, including CD3ζ, ζ-chain-associated protein kinase 70, and phosphatidylinositol 3-kinase [2]. The resulting attenuation of T cell effector functions manifests through: (1) inhibition of cytotoxic granzyme and perforin production; (2) reduction of pro-inflammatory cytokine secretion (interferon-γ, interleukin-2, tumor necrosis factor-α); (3) induction of antigen-specific T cell apoptosis; (4) promotion of regulatory T cell survival; and (5) cell cycle arrest in G0/G1 phase [1] [4] [6].
Table 1: Molecular Components of Programmed Cell Death Protein 1/Programmed Death-Ligand 1 Pathway
Component | Structure | Expression Pattern | Primary Function |
---|---|---|---|
Programmed Cell Death Protein 1 | 288 amino acids; IgV-like extracellular domain; ITIM/ITSM cytoplasmic motifs | Activated T/B/NK cells; Macrophages; Dendritic cells; Monocytes | Transmits inhibitory signal upon Programmed Death-Ligand 1/2 binding |
Programmed Death-Ligand 1 | 290 amino acids; IgV/IgC extracellular domains | Tumor cells; Antigen-presenting cells; Epithelial cells (inflammatory conditions) | Binds Programmed Cell Death Protein 1 to inhibit T cell activation |
Programmed Death-Ligand 2 | Similar to Programmed Death-Ligand 1 with 40% homology | Activated macrophages; Dendritic cells | Alternative Programmed Cell Death Protein 1 ligand with distinct expression |
Src homology region 2 domain-containing phosphatase-2 | Two SH2 domains; Protein tyrosine phosphatase domain | Cytoplasmic enzyme recruited to phosphorylated ITSM | Mediates dephosphorylation of T cell receptor signaling molecules |
Within the tumor microenvironment, Programmed Death-Ligand 1 expression is dynamically regulated through multiple oncogenic pathways. The phosphoinositide 3-kinase/protein kinase B cascade enhances Programmed Death-Ligand 1 expression via mammalian target of rapamycin complex 1 activation and phosphatase and tensin homolog downregulation [1]. Mitogen-activated protein kinase signaling (particularly extracellular signal-regulated kinase and c-Jun N-terminal kinase pathways) promotes Programmed Death-Ligand 1 upregulation in response to epidermal growth factor and interferon-γ stimulation [1]. Interferon-γ, secreted by tumor-infiltrating lymphocytes, induces Programmed Death-Ligand 1 expression through Janus kinase/signal transducer and activator of transcription signaling and interferon regulatory factor 1 activation [1] [6]. Additionally, tumor cells exploit Programmed Death-Ligand 1-mediated "adaptive resistance" whereby initial T cell infiltration triggers interferon-γ secretion that subsequently upregulates Programmed Death-Ligand 1, creating an immunosuppressive feedback loop [3] [6].
The development of immune checkpoint inhibitors represents a paradigm shift in oncology therapeutics, originating from foundational insights into T cell regulation. James Allison and Tasuku Honjo's Nobel Prize-winning research elucidated Programmed Cell Death Protein 1 and Cytotoxic T Lymphocyte-Associated Antigen 4 as critical inhibitory receptors functioning as "molecular brakes" on anti-tumor immunity [1] [3]. The first clinical proof-of-concept emerged with anti-Cytotoxic T Lymphocyte-Associated Antigen 4 monoclonal antibody (ipilimumab), demonstrating durable responses in advanced melanoma [3]. Programmed Cell Death Protein 1/Programmed Death-Ligand 1 blockade followed as a more targeted approach, with initial clinical trials launched in 2006 [8].
The therapeutic landscape has since expanded to include multiple antibody-based inhibitors targeting either Programmed Cell Death Protein 1 or Programmed Death-Ligand 1. First-generation monoclonal antibodies include nivolumab and pembrolizumab (anti-Programmed Cell Death Protein 1), approved in 2014 for metastatic melanoma [3] [8]. Subsequent anti-Programmed Death-Ligand 1 agents (atezolizumab, avelumab, durvalumab) received approval between 2016-2017 for various malignancies [8]. These inhibitors function by sterically hindering Programmed Cell Death Protein 1/Programmed Death-Ligand 1 interaction, thereby preventing the inhibitory signal transmission to T cells [3] [10]. Clinical development has progressed through several generations:
Table 2: Generations of Programmed Cell Death Protein 1/Programmed Death-Ligand 1 Inhibitors
Generation | Time Period | Representative Agents | Key Advancements |
---|---|---|---|
First Generation | 2014-2017 | Nivolumab; Pembrolizumab; Atezolizumab | Monotherapy approval in multiple tumor types; Establishment of predictive biomarkers (Programmed Death-Ligand 1 expression) |
Second Generation | 2018-2021 | Cemiplimab; Dostarlimab | Tissue-agnostic approvals based on microsatellite instability; Expanded hematologic indications |
Third Generation | 2021-Present | Bispecific antibodies; Small molecule inhibitors | Oral bioavailability; Enhanced tumor penetration; Multi-target approaches |
Current research focuses on overcoming limitations of antibody-based therapies, including poor tumor penetration, immune-related adverse events, and high production costs. Small molecule inhibitors represent an emerging frontier, offering advantages of oral bioavailability, favorable pharmacokinetic profiles, and potentially reduced immunogenicity [5] [8]. These compounds target the Programmed Cell Death Protein 1/Programmed Death-Ligand 1 interaction interface with high specificity, disrupting the protein-protein interaction without receptor internalization [5] [9]. Additionally, combination strategies with complementary immunotherapies (lymphocyte-activation gene 3, T cell immunoglobulin and mucin-domain containing-3 inhibitors), targeted therapies, and conventional treatments aim to broaden therapeutic efficacy across resistant tumor types [3] [8].
The molecular architecture of the Programmed Cell Death Protein 1/Programmed Death-Ligand 1 interface presents a compelling target for therapeutic intervention. Structural analyses reveal that Programmed Cell Death Protein 1/Programmed Death-Ligand 1 binding occurs through front-strand dimerization, with the Programmed Death-Ligand 1 IgV domain engaging Programmed Cell Death Protein 1's front β-sheet through hydrophobic and electrostatic interactions [4] [6]. This precise interaction motif creates a druggable pocket amenable to small molecule inhibition. Unlike antibody-based blockade, small molecules can access the relatively compact (1,900 Ų) Programmed Cell Death Protein 1/Programmed Death-Ligand 1 binding interface with superior tissue penetration and reduced steric hindrance [5] [9].
PD-1/PD-L1-IN-9 hydrochloride exemplifies this targeted approach as a potent, orally bioavailable small molecule inhibitor specifically engineered to disrupt Programmed Cell Death Protein 1/Programmed Death-Ligand 1 complex formation. Biochemical characterization demonstrates exceptional binding affinity with a half-maximal inhibitory concentration of 3.8 nM against Programmed Cell Death Protein 1/Programmed Death-Ligand 1 interaction [5]. This compound exhibits dose-dependent immune activation in vitro, with a half-maximal effective concentration of approximately 100 nM for restoring peripheral blood mononuclear cell-mediated killing of triple-negative breast cancer cells (MDA-MB-231 line) [5]. The molecular mechanism involves competitive binding to Programmed Death-Ligand 1's Programmed Cell Death Protein 1-interaction domain, preventing the conformational changes required for immunoreceptor tyrosine-based switch motif phosphorylation and subsequent Src homology region 2 domain-containing phosphatase-2 recruitment [5] [9].
Preclinical in vivo studies reveal significant anti-tumor activity in syngeneic mouse models. Oral administration (40-80 mg/kg daily) in BALB/c mice bearing colon carcinoma (CT26) tumors produced dose-dependent growth inhibition, with final tumor weight reduction of 60-67% compared to controls [5]. Pharmacokinetic profiling in rodents demonstrates favorable parameters: moderate oral bioavailability (22%), plasma half-life of 6.4 hours, and maximum concentration of 192 ng/mL following 25 mg/kg oral dosing [5]. These properties position PD-1/PD-L1-IN-9 hydrochloride as a promising candidate for overcoming limitations of existing immunotherapies. Its small molecular weight (384.9 g/mol) enables superior tumor penetration compared to monoclonal antibodies, potentially reaching immunosuppressive niches inaccessible to biological agents [5] [9]. Furthermore, oral administration facilitates chronic outpatient therapy and combination regimens with other targeted agents, addressing key challenges in current immuno-oncology practice.
The compound's mechanism synergizes with endogenous anti-tumor immunity by reversing multiple evasion strategies simultaneously: (1) restoring cytotoxic T lymphocyte effector functions within the tumor microenvironment; (2) reactivating exhausted tumor-infiltrating lymphocytes; (3) enhancing antigen-presenting cell maturation; and (4) reducing immunosuppressive cytokine production [5] [7] [9]. This multi-faceted approach demonstrates particular promise for overcoming adaptive resistance mechanisms, including interferon-γ-mediated Programmed Death-Ligand 1 upregulation and phosphoinositide 3-kinase/protein kinase B pathway activation [1] [7]. By targeting the core immune checkpoint interaction at the molecular level, PD-1/PD-L1-IN-9 hydrochloride represents a mechanistically rational advancement in cancer immunotherapy.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1